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Compound of Interest

Compound Name: Octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1198759 Get Quote

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic diamine that represents a privileged

scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture, which results

from the fusion of a pyrrolidine and a pyrazine ring, provides a unique conformational constraint

that is highly sought after in drug design. This defined spatial arrangement of nitrogen atoms

and substituent vectors allows for precise interaction with biological targets, often leading to

enhanced potency and selectivity. Understanding the nuanced details of its molecular structure

—from stereochemistry and conformational preferences to its spectroscopic signature—is

paramount for any researcher aiming to leverage this scaffold for the development of novel

therapeutics. This guide offers a deep dive into the core structural features of

octahydropyrrolo[1,2-a]pyrazine, providing both foundational knowledge and practical

insights for its application in research and development.

Core Molecular Identity and Physicochemical
Properties
The parent compound, octahydropyrrolo[1,2-a]pyrazine, is a saturated heterocyclic system.

Its fundamental properties are crucial for understanding its behavior in both chemical reactions

and biological systems.
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Property Value Source

IUPAC Name

1,2,3,4,6,7,8,8a-

Octahydropyrrolo[1,2-

a]pyrazine

[1]

CAS Number 5654-83-1 [1]

Molecular Formula C₇H₁₄N₂ [1][2]

Molecular Weight 126.20 g/mol [1][2]

Boiling Point 199.6 ± 8.0 °C at 760 mmHg

Topological Polar Surface Area

(TPSA)
15.27 Å² [2]

XlogP (Predicted) -0.3 to 0.054 [2][3]

Physical Form Liquid

These properties, particularly the low predicted LogP and the presence of two basic nitrogen

atoms, indicate a molecule with significant aqueous solubility and potential for forming strong

hydrogen bonds, which are key characteristics for drug candidates.

Synthesis and Inherent Stereochemistry
The construction of the octahydropyrrolo[1,2-a]pyrazine ring system can be achieved

through several synthetic strategies, often involving the cyclization of a suitably functionalized

pyrrolidine precursor. A common and illustrative approach involves the reductive cyclization of a

lactam derived from proline.

The key structural feature of this scaffold is the chiral center at the C8a bridgehead carbon.

This means the molecule exists as a pair of enantiomers: (R)- and (S)-octahydropyrrolo[1,2-
a]pyrazine. The specific stereoisomer used can have a profound impact on biological activity,

making stereocontrolled synthesis a critical consideration in drug development.[4][5]
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Caption: A generalized synthetic workflow for chiral octahydropyrrolo[1,2-a]pyrazine.

Experimental Protocol: Synthesis of (S)-
Octahydropyrrolo[1,2-a]pyrazine
This protocol is a representative example of a reductive cyclization approach.

Step 1: Acylation. To a cooled (0 °C) solution of L-proline ethyl ester hydrochloride in

dichloromethane (DCM), add triethylamine (2.2 eq). Stir for 15 minutes, then add

chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and

stir for 12 hours.
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Step 2: Work-up. Quench the reaction with saturated sodium bicarbonate solution. Separate

the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Step 3: Cyclization. Dissolve the crude product in ethanol and add an excess of aqueous

ammonia. Heat the mixture in a sealed vessel at 80 °C for 24 hours to form the

hexahydropyrrolo[1,2-a]pyrazine-1,4-dione intermediate.[6][7]

Step 4: Purification. After cooling, concentrate the mixture and purify the resulting solid

diketopiperazine by recrystallization or column chromatography.

Step 5: Reduction. Suspend the purified diketopiperazine in anhydrous tetrahydrofuran

(THF). Add lithium aluminum hydride (LiAlH₄, 3.0 eq) portion-wise at 0 °C. After the addition

is complete, heat the mixture to reflux for 16 hours.

Step 6: Final Work-up. Cool the reaction to 0 °C and cautiously quench by sequential

addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash

thoroughly with THF. Concentrate the filtrate under reduced pressure and purify the resulting

oil by distillation to yield the final product.

Conformational Analysis: A Tale of Two Fusions
The defining structural characteristic of octahydropyrrolo[1,2-a]pyrazine is its fused bicyclic

nature. The junction between the five- and six-membered rings can adopt either a cis or trans

conformation. In the cis conformation, the hydrogen atom at the C8a bridgehead and the lone

pair of the N5 nitrogen are on the same face of the ring system. In the trans conformation, they

are on opposite faces.

Studies on analogous systems, such as octahydropyrido[1,2-a]pyrazines, have shown a strong

preference for the trans-fused conformation.[8] This preference is driven by thermodynamics;

the trans configuration minimizes steric interactions and torsional strain, resulting in a lower

overall energy state. The six-membered pyrazine ring predominantly adopts a stable chair

conformation to reduce angle and eclipsing strain.
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Caption: Energetic preference for the trans-fused conformation in octahydropyrrolo[1,2-
a]pyrazine.

Structural Characterization
A combination of spectroscopic and analytical techniques is essential to confirm the structure

and conformation of octahydropyrrolo[1,2-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure.

¹H NMR: The spectrum is complex due to the rigid, non-symmetrical nature of the molecule.

Protons on the pyrazine ring will show characteristic axial and equatorial signals, with large

geminal and vicinal coupling constants typical of a chair conformation. The bridgehead

proton at C8a is a key diagnostic signal.

¹³C NMR: Seven distinct signals are expected, corresponding to each carbon atom in the

structure. The chemical shifts will be in the aliphatic region.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning all

proton and carbon signals unambiguously. Critically, Nuclear Overhauser Effect (NOE)

correlations can experimentally verify the trans or cis nature of the ring fusion. For the more
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stable trans isomer, no NOE would be expected between the C8a proton and protons on the

C6 and C4 positions of the pyrazine ring.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 126.[1]

Common fragmentation pathways involve the cleavage of the C-C bonds adjacent to the

nitrogen atoms, leading to characteristic daughter ions.

Electrospray Ionization (ESI-MS): This technique will readily show the protonated molecule

[M+H]⁺ at m/z 127.

X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[9]

However, a comprehensive search of crystallographic databases indicates that an experimental

crystal structure for the unsubstituted parent octahydropyrrolo[1,2-a]pyrazine has not been

reported.[10] Structural elucidation in the solid state often relies on data from substituted

derivatives.

In the absence of experimental data, in silico methods are invaluable.

Protocol: Computational Conformational Analysis
Structure Building: Construct both the cis- and trans-fused 3D models of

octahydropyrrolo[1,2-a]pyrazine using molecular modeling software.

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94 or

OPLS3e) for an initial conformational search to identify low-energy ring conformations.

Quantum Mechanical Optimization: Take the lowest energy conformers from the search and

perform a full geometry optimization using Density Functional Theory (DFT), for example,

with the B3LYP functional and a 6-31G* basis set.
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Energy Calculation: Calculate the single-point energies of the optimized cis and trans

structures to quantitatively determine the energy difference and confirm the thermodynamic

preference for the trans isomer.

Analysis: Analyze bond lengths, bond angles, and dihedral angles of the final optimized

structure to provide a highly accurate theoretical model of the molecule's geometry.

The Scaffold in Drug Development: A Platform for
Innovation
The rigid octahydropyrrolo[1,2-a]pyrazine framework is an excellent starting point for

creating libraries of compounds with diverse 3D orientations. Its two nitrogen atoms can be

functionalized to modulate basicity, introduce hydrogen bonding capabilities, and attach various

pharmacophoric groups. This scaffold is prevalent in compounds targeting the central nervous

system (CNS), where precise interactions with receptors like dopamine and serotonin are

required.[11] Its derivatives have been explored for their potential as antibacterial, antifungal,

and antiviral agents, as well as kinase inhibitors.[12][13] The constrained nature of the scaffold

reduces the entropic penalty upon binding to a target, often leading to higher affinity and

improved pharmacokinetic properties.

Conclusion
The octahydropyrrolo[1,2-a]pyrazine molecule is more than just a collection of atoms; it is a

precisely engineered three-dimensional scaffold. Its structural integrity is defined by a

thermodynamically favored trans-fused ring system, which locks the molecule into a predictable

chair-like conformation. This rigidity is the source of its power in medicinal chemistry, providing

a stable platform upon which to build complex and highly specific drug candidates. A thorough

understanding of its synthesis, stereochemistry, and conformational behavior, validated through

modern spectroscopic and computational methods, is the essential foundation for unlocking its

full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1198759?utm_src=pdf-body
https://patents.google.com/patent/WO1997023482A1/en
https://www.researchgate.net/figure/The-synthesis-of-pyrrolo-1-2-a-pyrazine-derivatives-from-2-methylene-cyano_fig9_354660067
https://www.mdpi.com/1420-3049/27/3/1112
https://www.benchchem.com/product/b1198759?utm_src=pdf-body
https://www.benchchem.com/product/b1198759?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. PubChemLite - Octahydropyrrolo[1,2-a]pyrimidin-4-one (C7H12N2O)
[pubchemlite.lcsb.uni.lu]

4. bocsci.com [bocsci.com]

5. (R)-octahydropyrrolo[1,2-a]pyrazine 95% | CAS: 96193-27-0 | AChemBlock
[achemblock.com]

6. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [webbook.nist.gov]

7. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- [webbook.nist.gov]

8. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal
of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

9. d-nb.info [d-nb.info]

10. benchchem.com [benchchem.com]

11. WO1997023482A1 - 2,7-substituted octahydro-pyrrolo[1,2-a]pyrazine derivatives -
Google Patents [patents.google.com]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Introduction: The Architectural Significance of a
Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198759#octahydropyrrolo-1-2-a-pyrazine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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